molecular formula C16H15N7O2S B12130480 4-[2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide

4-[2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide

Cat. No.: B12130480
M. Wt: 369.4 g/mol
InChI Key: FSIYTRCYJCYCJR-UHFFFAOYSA-N
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Description

4-[2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide: is a chemical compound with the following structural formula:

C7H7N5S\text{C}_7\text{H}_7\text{N}_5\text{S}C7​H7​N5​S

.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between 4-aminobenzoyl chloride and 4-amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Reaction Conditions::
  • Reactants: 4-aminobenzoyl chloride , 4-amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol
  • Solvent: Organic solvent (e.g., dichloromethane, acetonitrile)
  • Temperature: Room temperature or slightly elevated
  • Catalyst: Base (e.g., triethylamine)

Industrial Production Methods:: Industrial-scale production typically involves optimization of the synthetic route, purification, and isolation steps. The compound may be produced in batch or continuous processes.

Chemical Reactions Analysis

Reactions::

    Nucleophilic substitution: Formation of the amide bond during synthesis.

    Oxidation/Reduction: Depending on the reaction conditions, the thiol group may undergo oxidation to form a disulfide bond.

    Acetylation: The acetyl group is introduced during synthesis.

Common Reagents and Conditions::

    4-aminobenzoyl chloride: Used as the acylating agent.

    Triethylamine: Base for promoting the nucleophilic substitution.

    Thionyl chloride: Used for the conversion of the thiol group to the corresponding chloride.

Major Products:: The major product is 4-[2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide itself.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Potential as a drug candidate due to its unique structure and potential biological activity.

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Investigated for its effects on cellular processes.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, researchers may compare it to related compounds with similar functional groups or pharmacological properties.

Properties

Molecular Formula

C16H15N7O2S

Molecular Weight

369.4 g/mol

IUPAC Name

4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C16H15N7O2S/c17-14(25)10-1-3-12(4-2-10)20-13(24)9-26-16-22-21-15(23(16)18)11-5-7-19-8-6-11/h1-8H,9,18H2,(H2,17,25)(H,20,24)

InChI Key

FSIYTRCYJCYCJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3

Origin of Product

United States

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